molecular formula C24H18N4O B2423946 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 672275-43-3

6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2423946
CAS No.: 672275-43-3
M. Wt: 378.435
InChI Key: FVVJAFPJUZWHHW-UHFFFAOYSA-N
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Description

6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. This compound also contains a pyrazole moiety, which is a five-membered ring with two adjacent nitrogen atoms. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step reactions. One common method starts with the preparation of the pyrazole intermediate. This can be achieved by the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The resulting pyrazole intermediate is then subjected to further reactions to introduce the quinoxaline moiety. This often involves the condensation of the pyrazole with appropriate quinoxaline precursors under specific conditions, such as the use of tetrahydrofuran as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and quinoxaline derivatives, such as:

Uniqueness

What sets 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline apart is its specific combination of a benzoyl group, a phenyl group, and the quinoxaline and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

phenyl-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c29-24(18-9-5-2-6-10-18)28-23(16-21(27-28)17-7-3-1-4-8-17)19-11-12-20-22(15-19)26-14-13-25-20/h1-15,23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVJAFPJUZWHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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